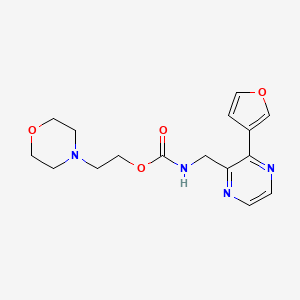
2-Morpholinoethyl ((3-(Furan-3-yl)pyrazin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate is a useful research compound. Its molecular formula is C16H20N4O4 and its molecular weight is 332.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Krebs ist nach wie vor eine globale Gesundheitsherausforderung, und neue Medikamente sind für die Behandlung unerlässlich. Forscher haben die Rolle von Proteintyrosinkinase-Phosphatasen (PTPs) bei der Krebsentwicklung untersucht. Insbesondere das SHP2-Protein, ein Mitglied der PTP-Familie, ist eng mit Krebswegen verbunden . Der allosterische Inhibitor SHP099 (eine Pyrazinverbindung) hat vielversprechend gezeigt, die SHP2-Aktivität zu hemmen, was ihn zu einem potenziellen Kandidaten für die Krebstherapie macht.
Aromastoff in der Lebensmittelindustrie
Ethyl-3-(Furan-2-yl)propionat: , eine verwandte Verbindung, findet Verwendung als Aromastoff in der Lebensmittelindustrie. Obwohl es nicht direkt mit unserer Zielverbindung identisch ist, unterstreicht es das potenzielle sensorische Potenzial des Furan-Restes .
Biologische Aktivität
2-Morpholinoethyl ((3-(furan-3-yl)pyrazin-2-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a morpholine ring, a furan moiety, and a pyrazine derivative, which contribute to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it may inhibit heat shock protein 90 (HSP90), which is crucial for the stability and function of several oncogenic proteins .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, protecting cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
- Modulation of Signal Transduction Pathways : The compound may interact with various signaling pathways, including those involving protein kinase inhibition, which can affect cell proliferation and survival in cancer cells .
Biological Activity Data
A summary of biological activity data related to this compound is presented in the following table:
Case Study 1: Cancer Cell Lines
In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 5 to 20 µM. The mechanism was attributed to apoptosis induction via caspase activation.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of the compound showed that it could mitigate cell death in PC12 cells exposed to neurotoxic agents. The protective effect was linked to its antioxidant properties and ability to modulate apoptotic pathways.
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethyl N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c21-16(24-10-6-20-4-8-22-9-5-20)19-11-14-15(18-3-2-17-14)13-1-7-23-12-13/h1-3,7,12H,4-6,8-11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDXFVLEKLISHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














